5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids. This compound features a fluorobenzoyl group attached to a pyrrole ring, which is further substituted with a carboxylic acid group and a methyl group. The presence of the fluorine atom in the benzoyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzoyl chloride and 1-methylpyrrole-2-carboxylic acid.
Acylation Reaction: The 2-fluorobenzoyl chloride is reacted with 1-methylpyrrole-2-carboxylic acid in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity while minimizing costs and environmental impact. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Green Chemistry Principles: Implementing environmentally friendly solvents and reagents to reduce waste and toxicity.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen functionalities.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The pyrrole ring and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-chlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
5-(2-bromobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.
5-(2-iodobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H10FNO3 |
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Molecular Weight |
247.22 g/mol |
IUPAC Name |
5-(2-fluorobenzoyl)-1-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H10FNO3/c1-15-10(6-7-11(15)13(17)18)12(16)8-4-2-3-5-9(8)14/h2-7H,1H3,(H,17,18) |
InChI Key |
JWAUKFCWSMEHKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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